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Compound of Interest

Compound Name: 1H-Imidazole-2-carboxamide

Cat. No.: B101931 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 1H-
Imidazole-2-carboxamide, a molecule of interest in medicinal chemistry and drug

development. The following sections detail the expected data from Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS),

along with comprehensive experimental protocols for acquiring such data.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1H-Imidazole-2-carboxamide.

Due to the limited availability of complete experimental spectra in public literature, this guide

incorporates a combination of available experimental data, data from closely related

compounds for comparative purposes, and predicted values. Predicted data should be used as

a reference and is subject to experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 1H-
Imidazole-2-carboxamide by providing information about the chemical environment of its

hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: ¹H NMR Spectroscopic Data for 1H-Imidazole-2-carboxamide
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Notes

H4 / H5 7.1 - 7.3 Doublet

The two imidazole ring

protons are expected

to be in the aromatic

region.

H5 / H4 7.1 - 7.3 Doublet

Their exact chemical

shifts can be

influenced by solvent

and concentration.

-NH (imidazole) ~10.1 Broad Singlet

This proton is acidic

and its signal may be

broad. Experimental

data in chloroform

suggests a chemical

shift around 10.1 ppm.

[1]

-CONH₂ (amide) ~6.2 Broad Singlet

The two amide

protons are often

diastereotopic and

may appear as two

separate signals or a

single broad signal.

Experimental data in

chloroform suggests a

chemical shift around

6.2 ppm.[1]

Table 2: ¹³C NMR Spectroscopic Data for 1H-Imidazole-2-carboxamide
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Carbon Assignment
Predicted Chemical Shift (δ,

ppm)
Notes

C2 140 - 145

The carbon atom of the

imidazole ring to which the

carboxamide group is

attached.

C4 / C5 120 - 130

The chemical shifts of the

other two imidazole ring

carbons.

C5 / C4 120 - 130

Tautomerism in the imidazole

ring can lead to averaged

signals for C4 and C5.

-C=O (amide) 160 - 165
The carbonyl carbon of the

amide group.

Note: Predicted values are based on computational models and data from similar structures,

such as 1H-imidazole-2-carboxylic acid. For 1H-imidazole-2-carboxylic acid in D₂O, the

imidazolium ring protons appear as a singlet at 7.56 ppm, and the carbon signals are at

158.86, 141.02, and 120.49 ppm[2].

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in 1H-Imidazole-2-carboxamide by

measuring the absorption of infrared radiation at specific wavenumbers corresponding to the

vibrations of chemical bonds.

Table 3: IR Spectroscopic Data for 1H-Imidazole-2-carboxamide
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Vibrational Mode
Predicted Absorption

Range (cm⁻¹)
Intensity Notes

N-H Stretch

(imidazole)
3100 - 3300 Medium, Broad

Associated with the N-

H bond of the

imidazole ring.

N-H Stretch (amide) 3150 - 3350 Medium

Two bands may be

observed for the

symmetric and

asymmetric stretching

of the primary amide.

C-H Stretch (aromatic) 3000 - 3100 Weak to Medium

Corresponding to the

C-H bonds of the

imidazole ring.

C=O Stretch (amide I) 1650 - 1690 Strong

A strong absorption

characteristic of the

amide carbonyl group.

N-H Bend (amide II) 1580 - 1620 Medium to Strong

Bending vibration of

the N-H bond in the

amide.

C=N Stretch

(imidazole)
1450 - 1550 Medium

Stretching vibrations

of the carbon-nitrogen

double bonds within

the imidazole ring.

C-N Stretch

(imidazole)
1250 - 1350 Medium

Stretching vibrations

of the carbon-nitrogen

single bonds within

the imidazole ring.

Note: For comparison, the IR spectrum of 1H-imidazole-2-carboxylic acid (in KBr) shows

characteristic peaks at 3392 cm⁻¹ (O-H), 3124 cm⁻¹ (N-H), and 1618 cm⁻¹ (C=O)[2].

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of 1H-Imidazole-2-carboxamide, aiding in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for 1H-Imidazole-2-carboxamide

Ion Predicted m/z Notes

[M]⁺ 111.04

Molecular ion peak

corresponding to the exact

mass of C₄H₅N₃O.

[M-NH₂]⁺ 95.03
Loss of the amino group from

the carboxamide.

[M-CONH₂]⁺ 68.03

Loss of the entire carboxamide

group, resulting in an

imidazole cation.

[C₃H₃N₂]⁺ 67.03
A common fragment for the

imidazole ring.

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 1H-Imidazole-2-
carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 1H-Imidazole-2-carboxamide for structural

elucidation.

Materials and Equipment:

1H-Imidazole-2-carboxamide sample

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)
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NMR tubes (5 mm diameter)

Pipettes and vials

Vortex mixer

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Weigh approximately 5-10 mg of 1H-Imidazole-2-carboxamide for ¹H NMR (20-50 mg for

¹³C NMR) and place it in a clean, dry vial.

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

Gently vortex the vial until the sample is completely dissolved. If necessary, sonication can

be used to aid dissolution.

Using a pipette, transfer the solution into a clean NMR tube.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining high-

resolution spectra.

For ¹H NMR, acquire the spectrum using a standard pulse program. Typically, a sufficient

signal-to-noise ratio is achieved with 8 to 16 scans.

For ¹³C NMR, a proton-decoupled pulse sequence is used. Due to the low natural

abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition
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time are generally required.

Process the acquired Free Induction Decay (FID) by applying Fourier transformation,

phase correction, and baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of 1H-Imidazole-2-carboxamide to identify its functional

groups.

Materials and Equipment:

1H-Imidazole-2-carboxamide sample

Potassium bromide (KBr, IR grade)

Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure (KBr Pellet Method):

Sample Preparation:

Place a small amount of KBr powder (approx. 100-200 mg) in an agate mortar and grind it

to a fine powder.

Add a small amount of 1H-Imidazole-2-carboxamide (approx. 1-2 mg) to the KBr powder.

Thoroughly mix and grind the sample and KBr together until a homogeneous fine powder

is obtained.

Transfer a portion of the mixture into the pellet press die.
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Apply pressure to the die using a hydraulic press to form a transparent or translucent

pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the IR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.

Process the spectrum by performing a background subtraction.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1H-Imidazole-2-
carboxamide.

Materials and Equipment:

1H-Imidazole-2-carboxamide sample

Suitable solvent (e.g., methanol, acetonitrile)

Vials and micropipettes

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI

or Electron Impact - EI)

Procedure (ESI-MS):

Sample Preparation:

Prepare a dilute solution of 1H-Imidazole-2-carboxamide (e.g., 1 mg/mL) in a suitable

solvent.

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

Data Acquisition:
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Set the mass spectrometer to the desired ionization mode (positive or negative). For 1H-
Imidazole-2-carboxamide, positive ion mode is generally suitable.

Infuse the sample solution directly into the ion source using a syringe pump at a low flow

rate (e.g., 5-10 µL/min).

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by

selecting the molecular ion as the precursor ion and applying collision-induced

dissociation (CID).

Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 1H-Imidazole-2-carboxamide.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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